Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H10F3IO3 It is characterized by the presence of an iodine atom, a trifluoroethoxy group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the coupling of the desired fragments.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various nucleophiles and oxidizing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-methylbenzoate: Similar structure but lacks the trifluoroethoxy group.
Methyl 2-fluoro-3-iodo-5-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a trifluoroethoxy group.
Methyl 4-iodo-2-(trifluoromethyl)benzoate: Another similar compound with different substitution patterns.
Uniqueness
Methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of both the iodine atom and the trifluoroethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-iodo-5-methyl-4-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3IO3/c1-6-3-7(10(16)17-2)4-8(15)9(6)18-5-11(12,13)14/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWIDKOXVVLYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)(F)F)I)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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